

Application Notes and Protocols for z-Tyr-ome in Drug Synthesis

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Compound of Interest

Compound Name: z-Tyr-ome

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Introduction

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as **z-Tyr-ome**, is a valuable intermediate in the synthesis of peptide-based pharmaceuticals. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α -amino group of tyrosine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. This protection scheme is particularly well-suited for solution-phase peptide synthesis (SPPS), a versatile method for constructing short to medium-length peptide chains. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of **z-Tyr-ome** in the synthesis of therapeutic peptides, with a focus on opioid and cholecystokinin (CCK) analogs.

Core Applications of z-Tyr-ome

z-Tyr-ome serves as a key building block for introducing a tyrosine residue at the N-terminus of a peptide chain. Tyrosine is a critical amino acid in many biologically active peptides, often playing a crucial role in receptor binding and signal transduction. Notable classes of drugs where **z-Tyr-ome** is a relevant intermediate include:

- **Opioid Peptides (Enkephalin Analogs):** The endogenous opioid pentapeptides, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met), feature a tyrosine residue at the N-terminus, which is essential for their analgesic activity. Synthetic

analogs of enkephalins, often developed to enhance stability and potency, utilize protected tyrosine derivatives like **z-Tyr-ome** in their synthesis.

- Cholecystokinin (CCK) Analogs: CCK is a peptide hormone involved in various physiological processes, including digestion and satiety. The C-terminal fragments of CCK, such as CCK-8 and CCK-4, are biologically active and their synthesis often involves protected tyrosine residues.

Data Presentation

The following tables summarize quantitative data from the literature on the synthesis and activity of peptide drugs where a protected tyrosine intermediate, such as **z-Tyr-ome**, would be utilized.

Table 1: Synthesis Yields of Tyrosine-Containing Peptides

Peptide/Analog	Synthesis Method	Reported Yield	Reference
Met-Enkephalin	Solution-Phase Synthesis	Good	[1]
Human CCK-12	Solid-Phase Peptide Synthesis	26-38%	
Mini Gastrin-II (14 residues)	Solid-Phase Peptide Synthesis	26-38%	
Little Gastrin-II (17 residues)	Solid-Phase Peptide Synthesis	26-38%	
Phac-Met-Asp(OMe)-Phe-NH ₂ (CCK-4 fragment)	Enzymatic Synthesis	63-92%	[2]

Table 2: Biological Activity of Tyrosine-Containing Peptide Analogs

Peptide/Analog	Assay	Potency (IC ₅₀ or K _i)	Reference
Ac-Tyr(SO ₃ H)-Met-NH ₂	Gallbladder Contraction (in vitro)	1.9x more potent than CCK-8	[3]
Ac-Tyr(SO ₃ H)-Met-NH ₂	Gallbladder Contraction (in vitro)	1.7x more potent than CCK-8	[3]
Ac-Tyr(SO ₃ H)-Met-NH ₂	Gallbladder Contraction (in vitro)	3.0x more potent than CCK-8	[3]
Boc-Phe(p-CH ₂ SO ₃ Na)-CCK8 Analog (L-isomer)	CCK Receptor Binding	K _i ~ 1 nM	[4]
Boc-Phe(p-CH ₂ SO ₃ Na)-CCK8 Analog (D-isomer)	CCK Receptor Binding	K _i ~ 1 nM	[4]

Experimental Protocols

The following is a representative protocol for the solution-phase synthesis of a dipeptide fragment, Z-Tyr-Gly-OMe, which can be further elongated to produce an enkephalin analog. This protocol illustrates the fundamental steps of coupling and deprotection relevant to the use of **z-Tyr-ome**.

Protocol 1: Solution-Phase Synthesis of Z-Tyr-Gly-OMe

Materials:

- **z-Tyr-ome** (N-benzyloxycarbonyl-L-tyrosine methyl ester)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBT)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

Procedure:

- Preparation of Glycine Methyl Ester Free Base: a. Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. b. Add NMM or DIEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.
- Peptide Coupling Reaction: a. In a separate flask, dissolve **z-Tyr-ome** (1.0 equivalent) and HOBT (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. d. Add the freshly prepared solution of H-Gly-OMe from step 1 to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). b. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM. c. Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO_3 solution, and brine. d. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Tyr-Gly-OMe.

Protocol 2: Saponification of the Methyl Ester (to Z-Tyr-Gly-OH)

- Reaction Setup: a. Dissolve the purified Z-Tyr-Gly-OMe in a mixture of methanol and water. b. Cool the solution to 0 °C. c. Add a 1 M aqueous solution of NaOH (1.1 equivalents) dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the progress by TLC.
- Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous solution can be lyophilized or extracted with an organic solvent (after acidification) to obtain the crude dipeptide acid, Z-Tyr-Gly-OH. d. Further purification can be achieved by recrystallization.

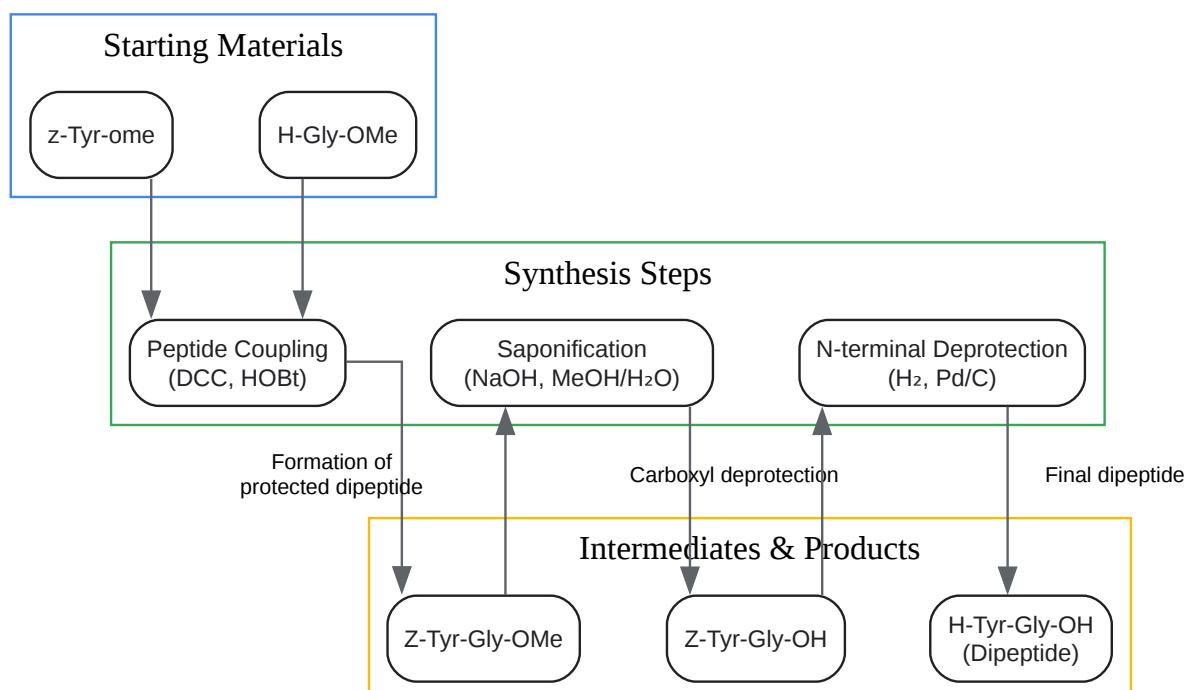
Protocol 3: N-terminal Deprotection (Cleavage of the Z-group)

- Reaction Setup: a. Dissolve the Z-protected peptide in methanol. b. To this solution, add 10% Palladium on carbon (10% w/w of the peptide). c. Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.
- Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: a. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using **z-Tyr-ome** as a starting material.



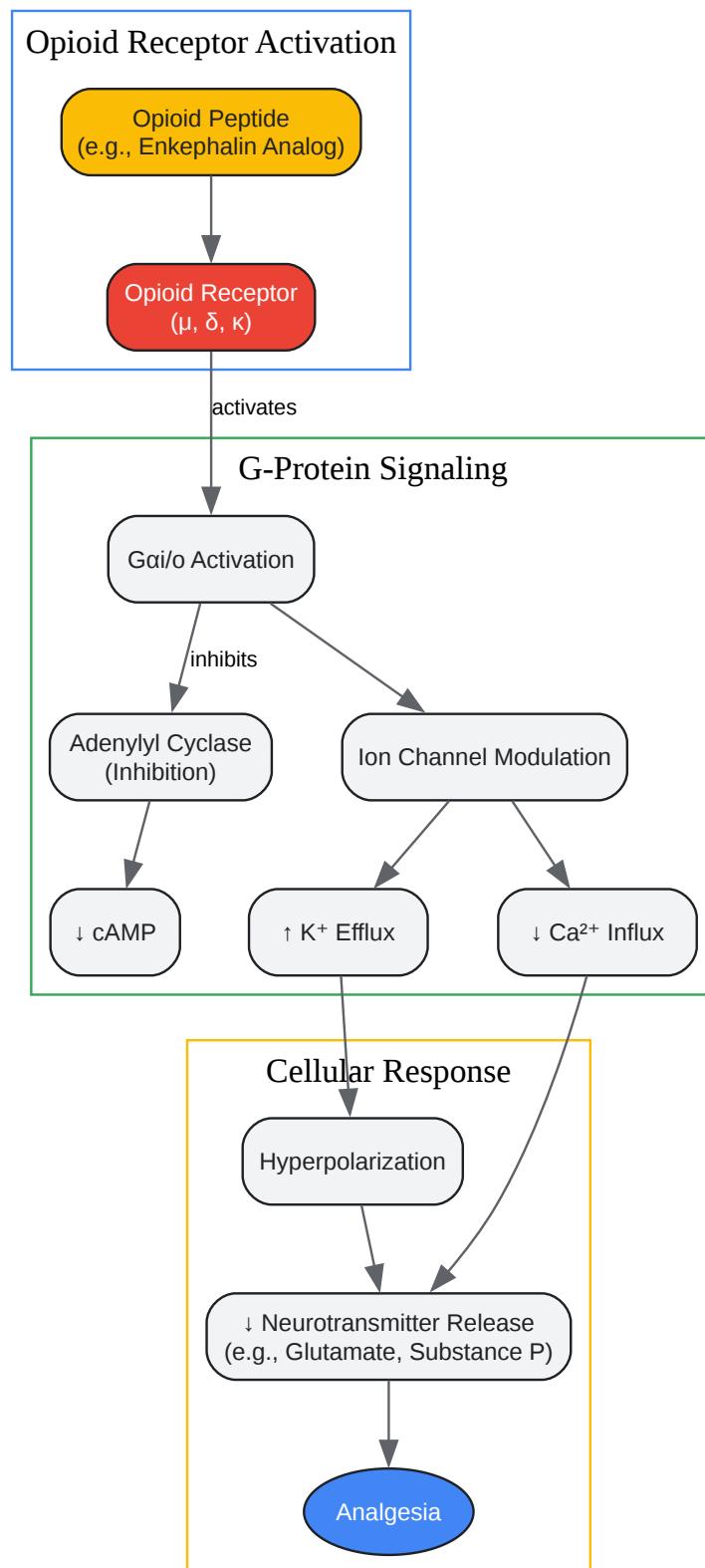
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Caption: General workflow for solution-phase dipeptide synthesis.

Signaling Pathways

Opioid Receptor Signaling

Peptides derived from **z-Tyr-ome**, such as enkephalin analogs, primarily interact with opioid receptors (μ , δ , and κ), which are G-protein coupled receptors (GPCRs). Their activation leads to analgesic effects through the modulation of downstream signaling cascades.

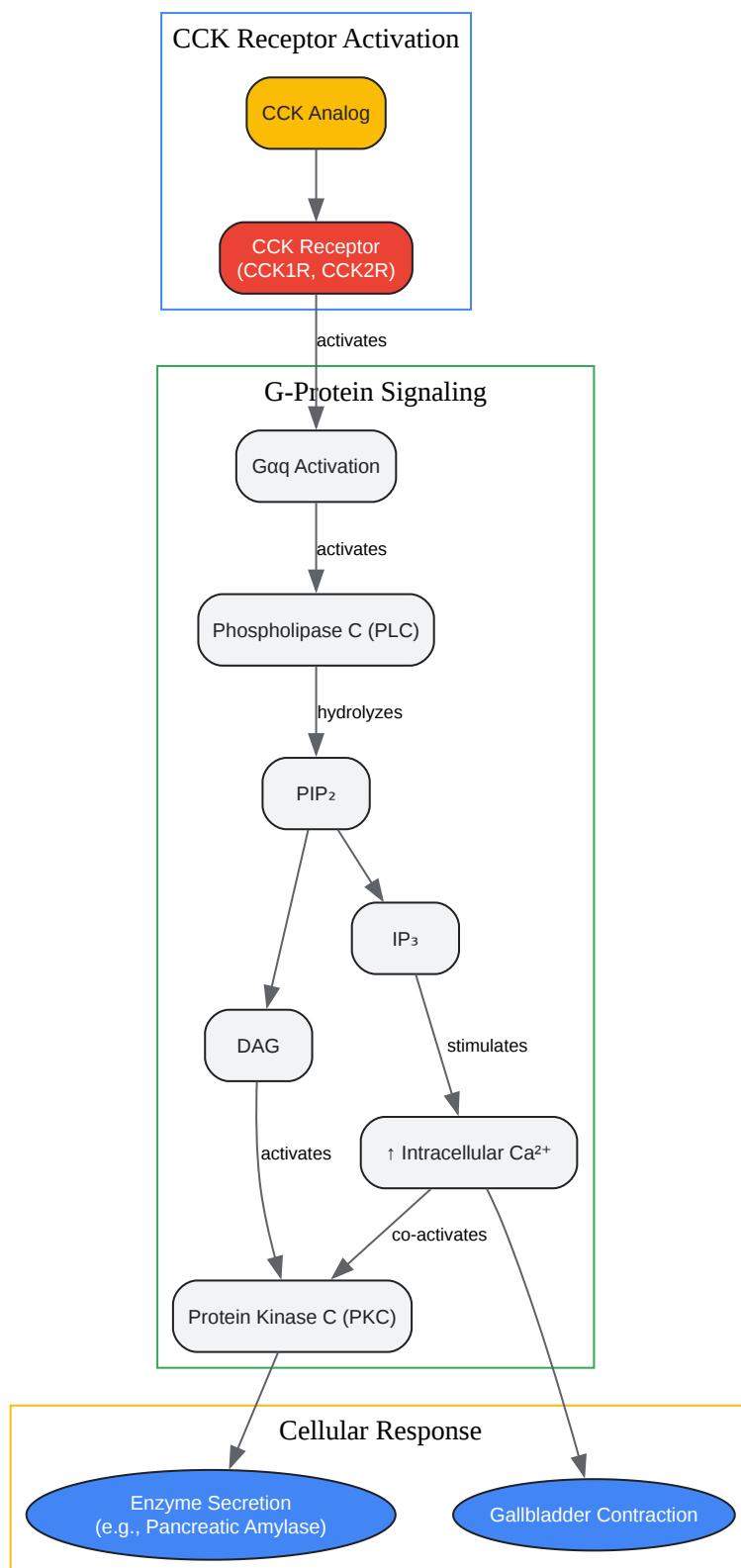


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Caption: Simplified opioid receptor signaling pathway.

Cholecystokinin (CCK) Receptor Signaling

CCK analogs, which can be synthesized using tyrosine intermediates, bind to CCK receptors (CCK1R and CCK2R), also GPCRs. This interaction triggers various intracellular signaling pathways, primarily through Gq proteins, leading to physiological responses related to digestion and satiety.



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Caption: Simplified cholecystokinin (CCK) receptor signaling pathway.

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